

# The Biological Activity of 11(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 11(R)-Hete

Cat. No.: B163579

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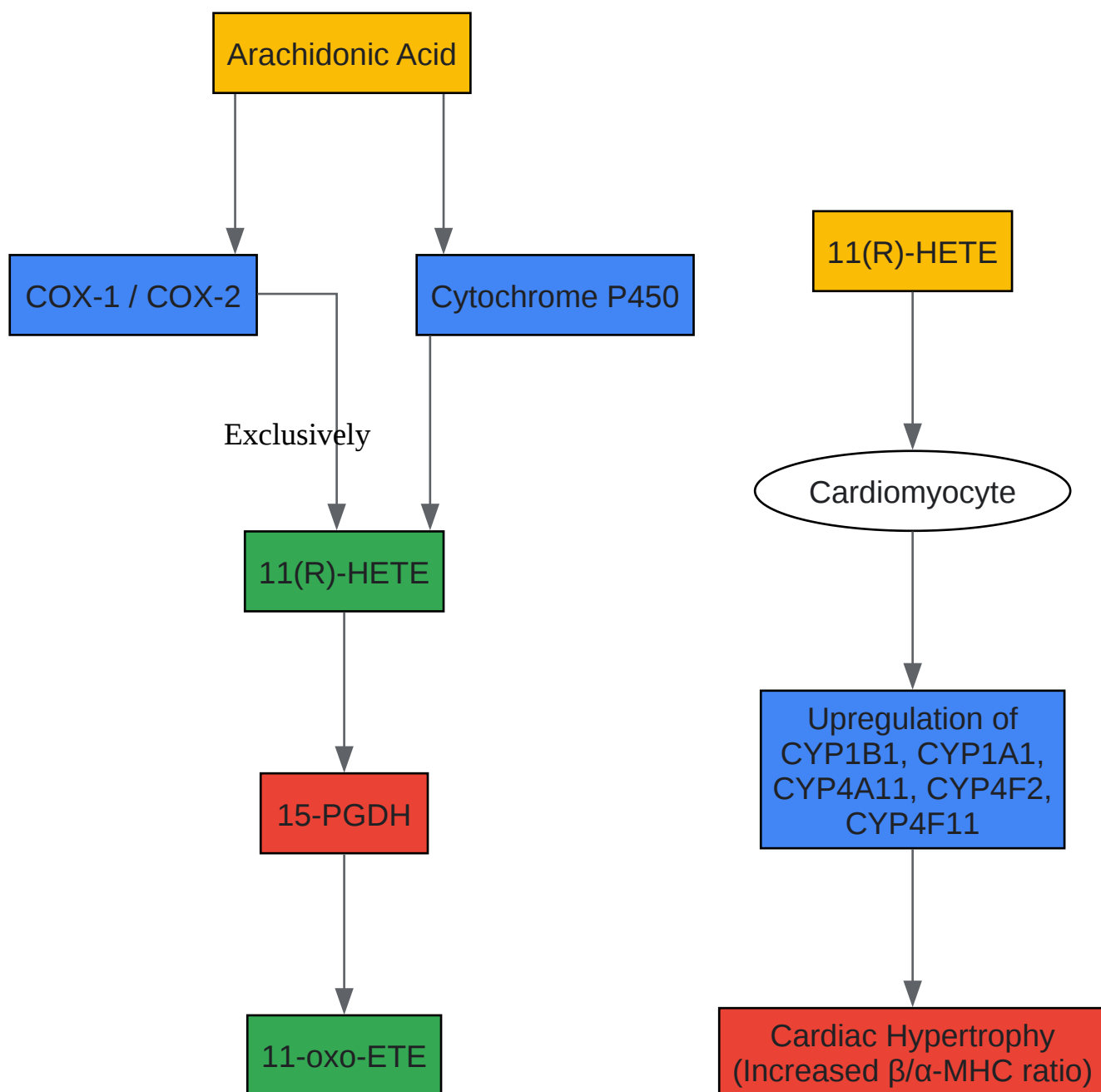
## Introduction

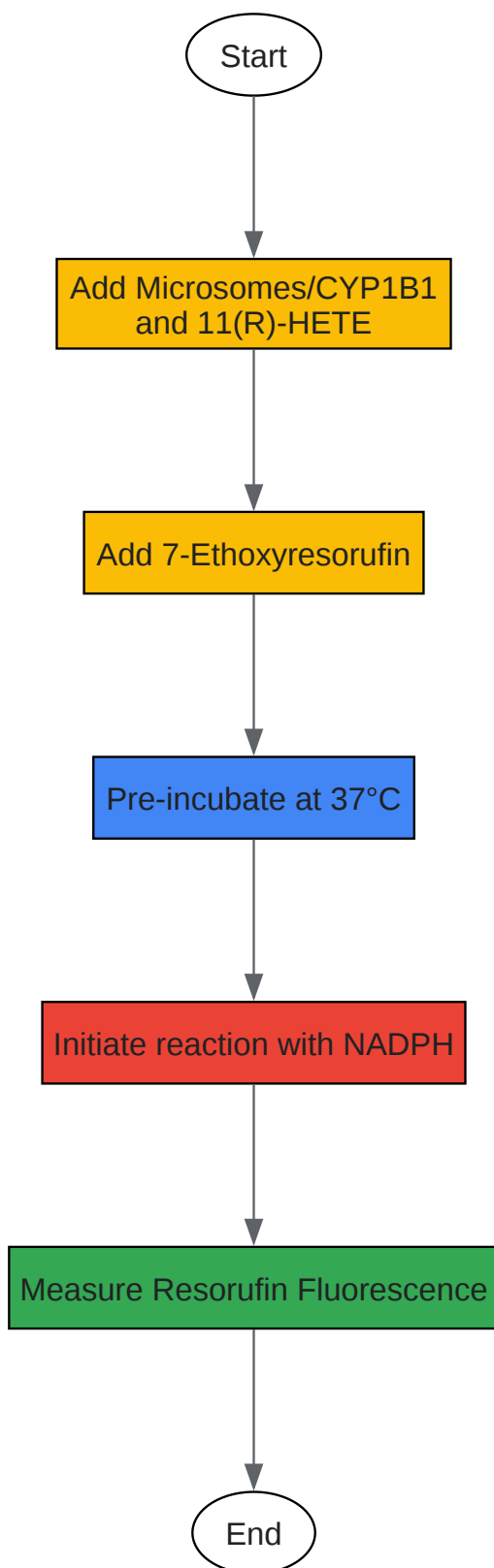
11(R)-Hydroxyeicosatetraenoic acid, or **11(R)-HETE**, is a stereospecific, enzymatically derived metabolite of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid mediators, it is implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of **11(R)-HETE**'s biological activity, with a focus on its synthesis, metabolism, and cellular effects, particularly in the context of cardiac hypertrophy. While its roles in inflammation, cancer, and angiogenesis are areas of active investigation, definitive signaling pathways remain to be fully elucidated.

## Biosynthesis and Metabolism of 11(R)-HETE

**11(R)-HETE** is produced from arachidonic acid through several enzymatic pathways. The primary route involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which exclusively generate the R-enantiomer of 11-HETE as a byproduct of prostaglandin synthesis. [1][2] Additionally, certain cytochrome P450 (CYP) enzymes can produce a mixture of **11(R)-HETE** and its enantiomer, 11(S)-HETE, with the R-enantiomer often being predominant in NADPH-dependent metabolism.[3]

Once formed, **11(R)-HETE** can be further metabolized. A key metabolic pathway is its conversion to 11-oxo-eicosatetraenoic acid (11-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).<sup>[2]</sup> This metabolite, 11-oxo-ETE, has been shown to possess anti-proliferative effects in endothelial and colon cancer cells, suggesting a potential regulatory role for the **11(R)-HETE** metabolic pathway.<sup>[2]</sup>





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